molecular formula C21H24BrClN2O3S B298208 N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

カタログ番号 B298208
分子量: 499.8 g/mol
InChIキー: XVTSZCBYKFCLDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide, commonly known as BCGC, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. BCGC belongs to the class of drugs known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological disorders.

作用機序

The mechanism of action of BCGC involves the inhibition of glycine transporters, specifically the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability for neuronal signaling. By inhibiting GlyT1, BCGC increases the availability of glycine, leading to enhanced NMDA receptor activation and modulation of neuronal activity.
Biochemical and Physiological Effects:
BCGC has been shown to have several biochemical and physiological effects, including modulation of neuronal activity, enhancement of synaptic plasticity, and reduction of neuroinflammation. In preclinical studies, BCGC has been shown to improve cognitive function and reduce seizure activity in animal models of epilepsy.

実験室実験の利点と制限

One of the advantages of BCGC as a research tool is its specificity for GlyT1, which allows for targeted modulation of glycine levels in the brain. However, one limitation of BCGC is its relatively low potency, which may require higher concentrations for effective inhibition of GlyT1.

将来の方向性

There are several future directions for research on BCGC and its potential therapeutic applications. One area of interest is the development of more potent GlyT1 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of BCGC in treating various neurological disorders in humans. Finally, the potential role of BCGC in modulating neuroinflammation and oxidative stress is an area of ongoing research.

合成法

The synthesis of BCGC involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(cyclohexylsulfonyl)-4-bromobenzenamine. This intermediate is then reacted with 4-chlorobenzylamine to form N-(4-chlorobenzyl)-N-(cyclohexylsulfonyl)-4-bromobenzenamine. Finally, the addition of glycine methyl ester hydrochloride and triethylamine leads to the formation of BCGC.

科学的研究の応用

BCGC has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. It has been shown to inhibit the uptake of glycine, an important neurotransmitter in the brain, leading to increased glycine levels and modulation of neuronal activity.

特性

分子式

C21H24BrClN2O3S

分子量

499.8 g/mol

IUPAC名

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrClN2O3S/c22-17-8-12-20(13-9-17)29(27,28)25(19-4-2-1-3-5-19)15-21(26)24-14-16-6-10-18(23)11-7-16/h6-13,19H,1-5,14-15H2,(H,24,26)

InChIキー

XVTSZCBYKFCLDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

正規SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。